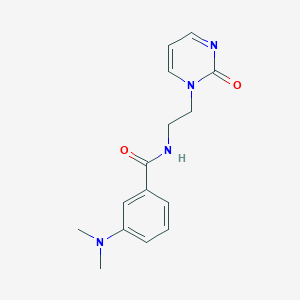

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

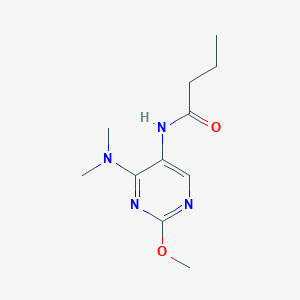

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. In

Aplicaciones Científicas De Investigación

- Researchers have discovered that this compound plays a crucial role in supporting cancer cell proliferation and resistance to ferroptosis (a form of regulated cell death). The complex formed by cytosolic glutamate oxaloacetate transaminase 1 (GOT1), dihydroorotate dehydrogenase (DHODH), and other enzymes is called the “pyrimidinosome.” This multi-enzyme complex regulates pyrimidine biosynthesis and influences ferroptosis defense mechanisms .

- The findings suggest that targeting the pyrimidinosome could be a potential strategy for cancer therapy. Cancer cells with lower AMP-activated protein kinase (AMPK) expression rely more on pyrimidinosome-mediated UMP biosynthesis and are more susceptible to its inhibition .

- The compound is used in proteomics research. Its molecular formula is C18H26FN3O4S, and it has a molecular weight of 399.48 g/mol .

- The level of 5-hydroxymethylcytosine (5hmC) in genes correlates positively with gene expression in human tissues. It outperforms 5-methylcytosine (5mC) in predicting gene expression levels .

- Researchers have identified tissue-specific and differentially hydroxymethylated regions (tsDhMRs) associated with 5hmC. These regions play a role in epigenetic regulation and tissue-specific gene expression .

- The compound is involved in de novo pyrimidine biosynthesis, catalyzed by cytosolic carbamoyl-phosphate synthetase II, aspartate transcarbamylase, CAD, UMPS, and mitochondrial DHODH. However, the precise coordination of these enzymes remains an open question .

Cancer Cell Proliferation and Ferroptosis Defense

Targeting Pyrimidinosome for Cancer Treatment

Proteomics Research

Gene Expression Prediction

Identification of Tissue-Specific Hydroxymethylation Regions

De Novo Pyrimidine Biosynthesis Pathway

Propiedades

IUPAC Name |

3-(dimethylamino)-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18(2)13-6-3-5-12(11-13)14(20)16-8-10-19-9-4-7-17-15(19)21/h3-7,9,11H,8,10H2,1-2H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGKOXJPXPKDMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=CC=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)

![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)